molecular formula C16H29NS B8283508 3-Dodecylaminothiophene

3-Dodecylaminothiophene

Cat. No. B8283508
M. Wt: 267.5 g/mol
InChI Key: LIIXXKLYZGSZPG-UHFFFAOYSA-N
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Patent
US08394919B2

Procedure details

A mixture of 3-bromothiophene (7.20 g, 44.16 mmol), dodecylamine (12.28 g, 166.24 mmol), Cu (0.14 g, 2.21 mmol), CuI (0.42 g, 2.21 mmol), K3PO4 (18.75 g, 88.32 mmol), and N,N-dimethylethanolamine (60 mL) is purged with N2. The reaction mixture is then stirred for 2 days at 90° C. under nitrogen. The reaction mixture is quenched with water and extracted with diethyl ether followed by washing with brine. The organic layer is dried over Na2SO4. The crude compound is purified by column chromatography on silica gel with 0-5% ethyl acetate in hexane as eluent to give 3-dodecylaminothiophene (6a) as a brown solid (5.75 g, 49%). 1H-NMR (400 MHz) ppm 7.11 (dd, 1H, J=3.0 Hz, J=5.2 Hz), 6.58 (dd, 1H, J=1.5 Hz, J=5.1 Hz), 5.88 (dd, 1H, J=1.5 Hz, J=3.0 Hz), 3.02 (t, 2H, J=7.1 Hz), 1.58 (m, 2H), 1.35 (m, 18H), 0.86 (t, 3H, J=6.8 Hz).
Quantity
7.2 g
Type
reactant
Reaction Step One
Quantity
12.28 g
Type
reactant
Reaction Step One
[Compound]
Name
Cu
Quantity
0.14 g
Type
reactant
Reaction Step One
Name
K3PO4
Quantity
18.75 g
Type
reactant
Reaction Step One
Name
CuI
Quantity
0.42 g
Type
catalyst
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:6]=[CH:5][S:4][CH:3]=1.[CH2:7]([NH2:19])[CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH3:18].[O-]P([O-])([O-])=O.[K+].[K+].[K+]>[Cu]I.CN(C)CCO>[CH2:7]([NH:19][C:2]1[CH:6]=[CH:5][S:4][CH:3]=1)[CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH3:18] |f:2.3.4.5|

Inputs

Step One
Name
Quantity
7.2 g
Type
reactant
Smiles
BrC1=CSC=C1
Name
Quantity
12.28 g
Type
reactant
Smiles
C(CCCCCCCCCCC)N
Name
Cu
Quantity
0.14 g
Type
reactant
Smiles
Name
K3PO4
Quantity
18.75 g
Type
reactant
Smiles
[O-]P(=O)([O-])[O-].[K+].[K+].[K+]
Name
CuI
Quantity
0.42 g
Type
catalyst
Smiles
[Cu]I
Name
Quantity
60 mL
Type
solvent
Smiles
CN(CCO)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
The reaction mixture is then stirred for 2 days at 90° C. under nitrogen
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is purged with N2
CUSTOM
Type
CUSTOM
Details
The reaction mixture is quenched with water
EXTRACTION
Type
EXTRACTION
Details
extracted with diethyl ether
WASH
Type
WASH
Details
by washing with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer is dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
The crude compound is purified by column chromatography on silica gel with 0-5% ethyl acetate in hexane as eluent

Outcomes

Product
Details
Reaction Time
2 d
Name
Type
product
Smiles
C(CCCCCCCCCCC)NC1=CSC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 5.75 g
YIELD: PERCENTYIELD 49%
YIELD: CALCULATEDPERCENTYIELD 48.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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